molecular formula C13H11NO4 B14068610 Ethanone, 2-(2-pyridinyl)-1-(2,4,6-trihydroxyphenyl)- CAS No. 101068-26-2

Ethanone, 2-(2-pyridinyl)-1-(2,4,6-trihydroxyphenyl)-

Cat. No.: B14068610
CAS No.: 101068-26-2
M. Wt: 245.23 g/mol
InChI Key: JRQSDWUNLDUNMK-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-pyridinyl)-1-(2,4,6-trihydroxyphenyl)ethanone typically involves the condensation of 2-acetylpyridine with 2,4,6-trihydroxybenzaldehyde. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the formation of the desired product through an aldol condensation mechanism. The reaction mixture is then subjected to reflux conditions to ensure complete conversion of the starting materials.

Industrial Production Methods

On an industrial scale, the production of 2-(2-pyridinyl)-1-(2,4,6-trihydroxyphenyl)ethanone may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to the large-scale synthesis of this compound with high purity.

Chemical Reactions Analysis

Types of Reactions

2-(2-pyridinyl)-1-(2,4,6-trihydroxyphenyl)ethanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: The hydroxyl groups on the phenyl ring can participate in substitution reactions, such as esterification or etherification.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like acyl chlorides or alkyl halides can be used for esterification or etherification reactions.

Major Products Formed

    Oxidation: Quinones or other oxidized derivatives.

    Reduction: Alcohols.

    Substitution: Esters or ethers.

Scientific Research Applications

2-(2-pyridinyl)-1-(2,4,6-trihydroxyphenyl)ethanone has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and protein-ligand interactions.

    Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-(2-pyridinyl)-1-(2,4,6-trihydroxyphenyl)ethanone involves its interaction with molecular targets such as enzymes or receptors. The compound can form hydrogen bonds and other non-covalent interactions with its targets, leading to inhibition or modulation of their activity. The specific pathways involved depend on the biological context and the nature of the target molecules.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-pyridinyl)-1-(3,4-dihydroxyphenyl)ethanone
  • 2-(2-pyridinyl)-1-(2,4-dihydroxyphenyl)ethanone
  • 2-(2-pyridinyl)-1-(2,6-dihydroxyphenyl)ethanone

Uniqueness

2-(2-pyridinyl)-1-(2,4,6-trihydroxyphenyl)ethanone is unique due to the presence of three hydroxyl groups on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. The specific arrangement of these hydroxyl groups allows for unique interactions with molecular targets, making this compound distinct from its analogs with fewer hydroxyl groups.

Properties

CAS No.

101068-26-2

Molecular Formula

C13H11NO4

Molecular Weight

245.23 g/mol

IUPAC Name

2-pyridin-2-yl-1-(2,4,6-trihydroxyphenyl)ethanone

InChI

InChI=1S/C13H11NO4/c15-9-6-11(17)13(12(18)7-9)10(16)5-8-3-1-2-4-14-8/h1-4,6-7,15,17-18H,5H2

InChI Key

JRQSDWUNLDUNMK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=NC(=C1)CC(=O)C2=C(C=C(C=C2O)O)O

Origin of Product

United States

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